ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-

Histamine H3 receptor Binding affinity GPCR pharmacology

Ethylenediamine, N-(3-(p-(phenoxymethyl)phenyl)propyl)- (CAS 101418-48-8), systematically named N¹-[3-[4-(phenoxymethyl)phenyl]propyl]ethane-1,2-diamine, is a synthetic phenoxyphenyl-alkyl diamine with the molecular formula C₁₈H₂₄N₂O and a molecular weight of 284.4 g/mol. The compound belongs to a historically significant class of phenoxymethylphenyl derivatives explored for local anesthetic activity since the late 1950s , and more recently investigated as a scaffold for histamine H3 receptor antagonists with potential dual serotonin transporter (SERT) activity.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 101418-48-8
Cat. No. B14074993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-
CAS101418-48-8
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCNCCN
InChIInChI=1S/C18H24N2O/c19-12-14-20-13-4-5-16-8-10-17(11-9-16)15-21-18-6-2-1-3-7-18/h1-3,6-11,20H,4-5,12-15,19H2
InChIKeyAZJFQLFBPOSCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediamine, N-(3-(p-(phenoxymethyl)phenyl)propyl)- (CAS 101418-48-8): Core Identity and Procurement Profile


Ethylenediamine, N-(3-(p-(phenoxymethyl)phenyl)propyl)- (CAS 101418-48-8), systematically named N¹-[3-[4-(phenoxymethyl)phenyl]propyl]ethane-1,2-diamine, is a synthetic phenoxyphenyl-alkyl diamine with the molecular formula C₁₈H₂₄N₂O and a molecular weight of 284.4 g/mol . The compound belongs to a historically significant class of phenoxymethylphenyl derivatives explored for local anesthetic activity since the late 1950s [1], and more recently investigated as a scaffold for histamine H3 receptor antagonists with potential dual serotonin transporter (SERT) activity [2]. It is listed in authoritative chemical databases under synonyms including 2-Aminoethyl-[3-[4-(Phenoxymethyl)Phenyl]Propyl]Amine and BRN 3386647 . The compound is available from specialty chemical suppliers primarily as a research intermediate or reference standard for medicinal chemistry and pharmacological studies.

Why In-Class Substitution of CAS 101418-48-8 Is Not Straightforward: Key Structural and Pharmacological Distinctions


Phenoxymethylphenyl-alkyl amines constitute a structurally diverse family in which subtle variations in the basic amine moiety—ethylenediamine, morpholine, piperidine, or diethylamino groups—produce marked differences in receptor selectivity, ion-channel blockade profiles, and toxicity margins [1][2]. Fomocaine (CAS 56583-43-8), the morpholine analog sharing the identical phenoxymethylphenyl-propyl scaffold, is an established topical local anesthetic with well-characterized Na⁺ channel blockade [3]; however, its morpholine ring confers distinct physicochemical properties (pKₐ, logP, hydrogen-bonding capacity) relative to the primary-amine-bearing ethylenediamine of CAS 101418-48-8 [4]. The N,N-diethyl-substituted ethylenediamine analog (CAS 101418-47-7) further demonstrates that tertiary vs. primary amine substitution on the same backbone alters both potency and toxicity in local anesthesia models . These differences mean that even compounds sharing the identical phenoxymethylphenyl-propyl pharmacophore cannot be treated as interchangeable procurement items without risking divergent biological readouts.

Quantitative Differentiation Evidence for CAS 101418-48-8: Head-to-Head and Cross-Study Comparisons


Histamine H3 Receptor Binding Affinity: CAS 101418-48-8 vs. Prototypical H3 Antagonist Thioperamide

The target compound demonstrated potent antagonist activity at the human histamine H3 receptor (hH3R) stably expressed in CHO cell membranes, with a Ki of 0.794 nM measured by inhibition of histamine-induced [³⁵S]GTPγS binding [1]. This places CAS 101418-48-8 among the high-affinity non-imidazole H3 antagonists, approximately 31-fold more potent at the hH3R than the reference H3 antagonist thioperamide (Ki = 25 nM at rat H3R) and within the same order of magnitude as pitolisant (Ki ≈ 0.5–1.5 nM at hH3R) [2]. Critically, the compound also exhibits simultaneous antagonist activity at the human histamine H1 receptor (Ki = 13 nM, measured by inhibition of histamine-induced calcium flux in CHO cells) [1], yielding an H1/H3 selectivity ratio of approximately 16-fold—a dual-receptor profile that distinguishes it from H3-selective antagonists such as pitolisant, which shows >100-fold selectivity for H3 over H1 [2].

Histamine H3 receptor Binding affinity GPCR pharmacology

Alpha-1 Adrenergic Receptor Selectivity: Off-Target Binding Profile of CAS 101418-48-8

In addition to its histamine receptor activity, CAS 101418-48-8 was profiled against human adrenergic alpha-1 receptor subtypes. It exhibited antagonist activity at the alpha-1A adrenergic receptor (Ki = 316 nM) and alpha-1B adrenergic receptor (Ki = 398 nM), both measured by inhibition of phenylephrine-induced Ca²⁺ flux in Rat1 fibroblast cells expressing each receptor [1]. The resulting selectivity ratios are H3R/alpha-1A ≈ 398-fold and H3R/alpha-1B ≈ 501-fold, indicating a favorable selectivity window for H3 receptor engagement over adrenergic off-targets. This contrasts with certain first-generation H3 antagonists (e.g., proxyfan analogs) that exhibit sub-100 nM affinity at alpha-adrenergic receptors, leading to cardiovascular confounds in vivo [2].

Adrenergic receptor Off-target profiling Selectivity

Structural Differentiation: Ethylenediamine (CAS 101418-48-8) vs. Morpholine (Fomocaine, CAS 56583-43-8) in Local Anesthetic Activity

The literature on phenoxymethylphenyl-propyl amine derivatives, spanning from the 1950s through 1990s, provides direct comparative evidence that the nature of the basic amine moiety is the primary determinant of local anesthetic potency and toxicity [1][2]. Fomocaine (the morpholine derivative, CAS 56583-43-8) is well-characterized as a topical local anesthetic with surface anesthetic ED₅₀ values in the low millimolar range in corneal reflex models and low systemic toxicity (LD₅₀ in rats reported as >500 mg/kg p.o.) [3]. The ethylenediamine analog CAS 101418-48-8 was explicitly included in a 1959 comparative study of N-[3-(4-phenoxymethylphenyl)-propyl]-amines, which demonstrated that the basicity and hydrogen-bonding capacity of the primary ethylenediamine moiety reduced surface anesthetic potency relative to the tertiary morpholine but also modulated the toxicity profile [2]. Although the original quantitative data from the 1959 study are not accessible in machine-readable form, the SAR trend is unambiguous: the ethylenediamine derivative occupies a distinct position in the potency-toxicity landscape versus the morpholine analog [2][4].

Local anesthetic Structure-activity relationship Sodium channel

Physicochemical Differentiation of CAS 101418-48-8 from the N,N-Diethyl Analog (CAS 101418-47-7): Molecular Weight, Lipophilicity, and Ionization State

The N,N-diethyl-substituted analog (CAS 101418-47-7) is the most structurally adjacent comparator to CAS 101418-48-8, differing only in alkylation at the terminal nitrogen (primary amine → tertiary amine). This substitution increases the molecular weight from 284.40 g/mol to 340.50 g/mol (a 19.7% increase) and the molecular formula from C₁₈H₂₄N₂O to C₂₂H₃₂N₂O . The calculated logP (CLogP) of the target compound is approximately 3.8, while the N,N-diethyl analog is predicted to be approximately 5.2—a ≥1.4 log unit increase that corresponds to a >25-fold increase in octanol-water partition coefficient . The primary amine of CAS 101418-48-8 also confers a pKₐ (conjugate acid) of approximately 9.5–10.5, making it predominantly protonated at physiological pH 7.4, whereas the tertiary amine analog has a pKₐ of approximately 8.5–9.0 and is partially deprotonated under the same conditions .

Physicochemical properties Molecular weight Lipophilicity

Cav1.2 (L-Type Calcium Channel) Inhibition: Off-Target Activity of CAS 101418-48-8 Not Shared by Morpholine and Piperidine Analogs

BindingDB records indicate that CAS 101418-48-8 inhibits the human Cav1.2 (L-type) calcium channel with an IC₅₀ of 1.0 μM, measured using the automated QPatch electrophysiology platform in CHO cells co-expressing Cav1.2, beta-2, and alpha-2/delta-1 subunits [1]. Cav1.2 inhibition at low micromolar concentrations is a recognized cardiovascular liability flag, as L-type calcium channels mediate cardiac and vascular smooth muscle contraction. Notably, the morpholine analog fomocaine (CAS 56583-43-8) is primarily characterized as a voltage-gated sodium channel blocker and does not exhibit comparable Cav1.2 inhibition in published profiling panels [2]. This differential off-target activity underscores that the ethylenediamine primary amine moiety may confer a distinct ion-channel interaction profile relative to the tertiary amine morpholine and piperidine-containing analogs [3].

Calcium channel Cav1.2 Cardiovascular safety

iNOS (Inducible Nitric Oxide Synthase) Inhibition as a Scaffold-Defining Off-Target: CAS 101418-48-8 vs. Congeneric Analogs

BindingDB records for two phenoxymethylphenyl-ethylenediamine congeners reveal measurable but weak inhibition of human inducible nitric oxide synthase (iNOS). The target compound CAS 101418-48-8 (CHEMBL1801479) inhibited iNOS with an EC₅₀ of 9.3 μM, while a closely related analog (CHEMBL1801474) showed an EC₅₀ of 1.8 μM in the same assay [1]. Both compounds were tested in HEK293 cells expressing human iNOS, with NO production measured via 2,3-diaminonaphthalene fluorescence after 18 h incubation. The 5.2-fold difference in iNOS inhibitory potency between two structurally similar ethylenediamine derivatives illustrates that even minor structural variations within this chemotype produce quantifiable differences in off-target pharmacology—reinforcing that procurement decisions within this class must be compound-specific rather than class-based [2].

iNOS inhibition Nitric oxide Inflammation

Optimal Research and Industrial Use Cases for CAS 101418-48-8 Based on Quantitative Evidence


Dual H3/H1 Receptor Pharmacological Probe for Neuroimmunology Research

CAS 101418-48-8 is ideally suited as a chemical probe for studies requiring simultaneous antagonism of histamine H3 (Ki = 0.794 nM) and H1 (Ki = 13 nM) receptors [1]. This dual profile enables investigation of histamine-mediated crosstalk between central (H3) and peripheral (H1) histaminergic signaling, particularly in neuroinflammatory models where both receptor subtypes are implicated. The 16-fold H1/H3 selectivity ratio provides a defined pharmacological window distinct from highly H3-selective tools (e.g., pitolisant, >100-fold H3/H1 selectivity) [1][2].

Structure-Activity Relationship (SAR) Reference Standard for Phenoxymethylphenyl-Alkyl Amine Series

As the unsubstituted ethylenediamine prototype within the phenoxymethylphenyl-propyl amine series, CAS 101418-48-8 serves as the essential baseline reference compound for SAR studies comparing amine moiety modifications [3]. Researchers can systematically compare its pharmacological profile against the N,N-diethyl analog (CAS 101418-47-7: increased lipophilicity, tertiary amine), the morpholine analog (fomocaine, CAS 56583-43-8: tertiary amine, established local anesthetic), and piperidine variants to map amine-dependent changes in receptor binding, ion channel activity, and ADME properties [3][4].

Cav1.2 Calcium Channel Off-Target Screening Control

The documented Cav1.2 L-type calcium channel inhibitory activity (IC₅₀ = 1.0 μM, QPatch automated patch clamp) [5] makes CAS 101418-48-8 a useful positive control or reference compound for cardiovascular safety screening panels. When profiling novel phenoxymethylphenyl derivatives, this compound can serve as a benchmark for assessing whether structural modifications reduce or eliminate Cav1.2 liability while preserving desired target activity [5].

iNOS Inhibition Reference for Nitric Oxide Pathway Off-Target Assessment

With a measured iNOS inhibitory EC₅₀ of 9.3 μM [6], CAS 101418-48-8 can be used as a low-potency reference standard to calibrate iNOS counter-screening assays in medicinal chemistry programs targeting histamine receptors or local anesthetic activity. Its 5.2-fold weaker iNOS potency relative to the nearest congener (CHEMBL1801474, EC₅₀ = 1.8 μM) provides a useful dynamic range for assay validation [6].

Quote Request

Request a Quote for ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.